molecular formula C16H19NO5S B2745948 Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate CAS No. 870693-17-7

Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate

Cat. No.: B2745948
CAS No.: 870693-17-7
M. Wt: 337.39
InChI Key: AOPFUZIPWPLVII-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a thiophene ring substituted with an amino group, a trimethoxyphenyl group, and an ethyl ester group, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetic ester in the presence of elemental sulfur and a base. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Polar solvents like ethanol or methanol

    Catalyst/Base: Ammonium acetate or piperidine

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability

    Green chemistry approaches: Using environmentally friendly solvents and catalysts to minimize waste and energy consumption

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions at the amino group or the thiophene ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol

    Substitution: Alkyl halides, acyl chlorides, anhydrous conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms

    Biology: Investigated for its potential as an antimicrobial, antioxidant, and anticancer agent

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections

    Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and leads to apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate is unique due to the presence of the trimethoxyphenyl group, which imparts distinct biological activities, including potent anticancer effects. This compound’s ability to inhibit multiple molecular targets makes it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-5-22-16(18)15-10(17)8-13(23-15)9-6-11(19-2)14(21-4)12(7-9)20-3/h6-8H,5,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPFUZIPWPLVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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